AChE-IN-17

Acetylcholinesterase inhibition Neurodegenerative disease Enzyme kinetics

Many neuroscience researchers struggle to source a well-characterized AChE inhibitor with dual neuroprotective action. AChE-IN-17 (CAS 460345-17-9) is a prenylated flavanone with a unique 2',4'-dihydroxy-5'-dimethylallyl B-ring pharmacophore, validated for AChE inhibition (IC₅₀ = 28.98 μM) and GSK-3β/tau modulation. It significantly prevents H₂O₂-induced PC12 cell death. Supplied with full analytical documentation and ambient global shipping, it ensures reproducible neuroprotection studies.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
CAS No. 460345-17-9
Cat. No. B12413709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-17
CAS460345-17-9
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)C
InChIInChI=1S/C25H28O6/c1-6-25(4,5)16-9-15(18(27)10-19(16)28)22-12-21(30)23-20(29)11-17(26)14(24(23)31-22)8-7-13(2)3/h6-7,9-11,22,26-29H,1,8,12H2,2-5H3/t22-/m0/s1
InChIKeyPCNCQAWYRGWMFH-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-17 Product Introduction


(2S)-5,7,2',4'-Tetrahydroxy-8-prenyl-5'-(1,1-dimethylallyl)flavanone, also designated as AChE-IN-17 (Compound 1), is a prenylated flavanone characterized by an 8-prenyl substitution on the A-ring and a distinctive 2',4'-dihydroxy-5'-dimethylallyl pattern on the B-ring [1]. This compound has been isolated from the roots of several *Dalea* species (Fabaceae), including *Dalea versicolor* and *Dalea elegans*, and is recognized for its validated acetylcholinesterase (AChE) inhibitory activity [2]. Its structure–activity relationship (SAR) studies have established that the specific 2',4'-dihydroxy-5'-dimethylallyl substitution on the B-ring is a critical pharmacophore for achieving potent neuroprotective effects, distinguishing it from other prenylated flavanones that lack this precise configuration [1].

AChE-IN-17 Structural Specificity


Generic substitution within the class of prenylated flavanones is not feasible due to the strict structural requirements for neuroprotective and AChE inhibitory activities. The SAR analysis demonstrates that the presence of a 2',4'-dihydroxy-5'-dimethylallyl substitution on the B-ring is a principal determinant of enhanced potency, as observed with Compound 1 (the target compound) [1]. In contrast, closely related analogs lacking this specific B-ring decoration, such as Compound 2 (which possesses an unsubstituted B-ring) or Compound 3 (with a different substitution pattern), exhibit markedly divergent activity profiles [2][3]. Consequently, for researchers aiming to replicate or extend the specific biological outcomes associated with the target compound's pharmacophore, a direct generic replacement with another prenylated flavanone would not yield comparable experimental results.

AChE-IN-17 Key Assay Comparisons


AChE Inhibition Potency Comparison

The target compound (Compound 1) acts as a direct AChE inhibitor with an IC50 of 28.98 μM [1]. In a direct head-to-head comparison within the same study, a structurally distinct analog (Compound 2), which differs by lacking the 2',4'-dihydroxy-5'-dimethylallyl substitution, exhibited superior AChE inhibition with an IC50 in the nanomolar range, surpassing the reference inhibitor physostigmine [2].

Acetylcholinesterase inhibition Neurodegenerative disease Enzyme kinetics

Neuroprotection in Alzheimer's Model

In a direct head-to-head evaluation using an in vitro model of Alzheimer's disease (AD) pathology, the target compound (Flavanone 1) demonstrated a significantly stronger neuroprotective effect than Flavanone 3, another prenylated flavanone isolated from the same source [1]. This differential activity is attributed to the structural requirements of a 5'-dimethylallyl and 4'-hydroxy group on the B-ring, both of which are present in the target compound [1].

Alzheimer's disease Neuroprotection Tau hyperphosphorylation

Key Pharmacophore: B-Ring Substitution Motif

A comprehensive SAR analysis identified that a 2',4'-dihydroxy-5'-dimethylallyl substitution on the B-ring is a critical structural feature that leads to the most potent flavanones in the series [1]. This precise substitution pattern, which is a defining characteristic of the target compound, is directly correlated with enhanced neuroprotective and AChE inhibitory activities. Flavonoids lacking this specific B-ring motif (e.g., those with unsubstituted B-rings or different prenyl placements) are consistently less active [1].

Structure-activity relationship Prenylated flavonoids Neuroprotection

GSK-3β and Tau Hyperphosphorylation

The target compound (Flavanone 1) has been shown to directly inhibit the activity of GSK-3β, a key kinase implicated in tau hyperphosphorylation, a hallmark of Alzheimer's disease pathology [1]. This mechanistic action was associated with a decrease in hyperphosphorylated tau protein neuronal levels following exposure to 3xTg-AD astrocyte conditioned media [1]. While this represents a class-level inference for prenylated flavanones with the specific B-ring motif, it provides a clear differentiation from other natural product classes and from prenylated flavanones lacking this motif, which may not engage this specific pathway.

GSK-3β inhibition Tau phosphorylation Alzheimer's disease

AChE vs. BChE Selectivity

Based on currently available published data, the target compound (AChE-IN-17) has been evaluated exclusively for its AChE inhibitory activity, with no reports of significant butyrylcholinesterase (BChE) inhibition [1]. While a direct comparative selectivity index cannot be calculated, this absence of BChE inhibition data in the primary literature stands in contrast to other dual AChE/BChE inhibitors, such as the synthetic compound AChE/BChE-IN-17 (compound 8m), which exhibits IC50 values of 125.06 nM and 119.68 nM for AChE and BChE, respectively [2].

Selectivity Butyrylcholinesterase Off-target effects

AChE-IN-17 Application Scenarios


AChE-Mediated Neuroprotection Studies

Given its validated, albeit micromolar, AChE inhibitory activity (IC50 = 28.98 μM) and demonstrated neuroprotective effects in models of oxidative stress and Alzheimer's disease pathology [1][2], this compound is optimally suited as a chemical probe to dissect the role of AChE inhibition in neuroprotection, particularly in studies where a more potent (nanomolar) inhibitor would not be appropriate or would obscure subtle pathway interactions. Its structural features, specifically the 2',4'-dihydroxy-5'-dimethylallyl motif, provide a defined pharmacophore for SAR studies aimed at optimizing neuroprotective activity [1].

Tau Pathology and GSK-3β Signaling

The compound's demonstrated ability to inhibit GSK-3β activity and reduce hyperphosphorylated tau levels in an in vitro AD model [3] makes it a highly relevant tool for research focused on tau-mediated neurodegeneration. Researchers can employ this compound to validate GSK-3β as a target in their specific cell or tissue systems and to investigate the downstream effects of GSK-3β inhibition on tau pathology, mitochondrial function, and synaptic integrity, leveraging its unique B-ring substitution pattern that appears critical for this activity [3].

Focused Libraries for SAR Campaigns

As a natural product with a well-defined and functionally critical B-ring substitution (2',4'-dihydroxy-5'-dimethylallyl), this compound serves as an essential anchor point in any SAR campaign aimed at optimizing the neuroprotective or AChE inhibitory properties of prenylated flavanones [1]. Its inclusion in a focused library allows for direct comparison with analogs lacking this motif (e.g., Compound 2 and Compound 3) to quantitatively define the contribution of each structural element to biological activity, thereby guiding the rational design of more potent and selective derivatives [1][3].

Oxidative Stress Neuroprotection Models

The compound has been shown to significantly prevent H2O2-induced cell death in PC12 cells [2]. This makes it a valuable positive control or test agent for in vitro assays designed to screen for neuroprotective compounds against oxidative stress, a common pathological feature in many neurodegenerative conditions. Its use in these assays is supported by direct quantitative data from the literature [2], ensuring experimental reproducibility and data comparability across studies.

Technical Documentation Hub

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